N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClN4O3S2 and its molecular weight is 483.04. The purity is usually 95%.
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Scientific Research Applications
Benzothiazoles in Biomedical Research
Benzothiazole Derivatives as Antimicrobials and Anticancer Agents : Benzothiazoles, a core structure within the queried compound, are highlighted for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. A significant focus has been on 2-arylbenzothiazoles for their potential as antitumor agents, demonstrating the structural simplicity and synthetic accessibility of benzothiazoles, making them attractive for drug development (Kamal et al., 2015).
Chemical Synthesis and Structural Modifications
Synthetic Routes and Biological Effects of Azole Derivatives : The synthesis and modification of azole derivatives, including benzothiazoles, imidazoles, and their guanidino variants, have been explored for enhancing central nervous system (CNS) activity, suggesting potential applications in developing treatments for CNS disorders. This highlights the versatility and pharmacological interest in structurally modifying benzothiazole derivatives for specific therapeutic outcomes (Saganuwan, 2020).
Exploration of Benzothiazole Conjugates
Antioxidant Capacity and Therapeutic Potentials : Studies on benzothiazole conjugates, including their synthesis and antioxidant evaluations, suggest the potential for these compounds in therapeutic applications, possibly including the compound of interest if it features similar structural modifications that contribute to biological activity (Laroum et al., 2019).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2.ClH/c1-15-7-6-8-18-19(15)22-21(29-18)25(14-13-23(2)3)20(26)16-9-11-17(12-10-16)30(27,28)24(4)5;/h6-12H,13-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUCGXBMKCRLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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